What is the chemical structure and properties of Richenoic acid
What is the chemical structure and properties of Richenoic acid
An In-depth Technical Guide to Ricinoleic Acid
Introduction
Ricinoleic acid is an unsaturated omega-9 hydroxy fatty acid that is the primary component of castor oil, derived from the seeds of the Ricinus communis plant.[1][2] Constituting approximately 90% of the fatty acid content in castor oil, this compound is distinguished by a hydroxyl group on the 12th carbon, a feature that imparts unique chemical and physical properties.[1][2] These properties make it a valuable bio-based raw material for a wide array of industrial applications, including the production of lubricants, cosmetics, polymers, and surfactants.[3] In the biomedical and pharmaceutical fields, ricinoleic acid is gaining attention for its significant analgesic and anti-inflammatory effects, which are being explored for therapeutic applications.
Chemical Structure and Identification
Ricinoleic acid is chemically known as (9Z,12R)-12-Hydroxyoctadec-9-enoic acid. It is a chiral molecule that naturally occurs as the dextrorotatory (+) isomer. The molecule consists of an 18-carbon chain with a cis double bond between carbons 9 and 10 (an omega-9 fatty acid) and a hydroxyl (-OH) functional group at the 12th carbon position. This unique structure, particularly the hydroxyl group, is responsible for its relatively high polarity and viscosity compared to other fatty acids.
Physicochemical and Spectral Properties
Ricinoleic acid is a colorless to pale yellow, viscous liquid at room temperature. It is immiscible with water but soluble in many organic solvents, including acetone, ethanol (B145695), and hexane. Its amphiphilic nature, with both a hydrophilic hydroxyl group and a long hydrophobic hydrocarbon tail, allows it to function as a surfactant.
Table 1: Physicochemical Properties of Ricinoleic Acid
| Property | Value | Source(s) |
| IUPAC Name | (9Z,12R)-12-Hydroxyoctadec-9-enoic acid | |
| Molecular Formula | C₁₈H₃₄O₃ | |
| Molecular Weight | 298.46 g/mol | |
| CAS Number | 141-22-0 | |
| Appearance | Colorless to yellow viscous liquid | |
| Melting Point | 5.0 - 5.5 °C (278.15 K) | |
| Boiling Point | 245 °C (at 10 mmHg) | |
| Density | 0.940 g/cm³ (at 27.4 °C) | |
| Refractive Index | 1.4716 (at 20 °C) | |
| Specific Optical Rotation | +6.67° (at 22 °C, D) | |
| Water Solubility | 3460 mg/L (at 25 °C) | |
| pKa | 4.99 (Predicted) |
Table 2: Spectral Data for Ricinoleic Acid
| Technique | Key Peaks / Signals | Source(s) |
| ¹H NMR | δ 5.4-5.6 (m, 2H, olefinic protons at C-9, C-10), δ 3.65 (br s, 1H, -OH), δ 3.4 (m, 1H, methine proton at C-12), δ 2.1-2.4 (m, 4H, methylene (B1212753) protons adjacent to double bond and carboxyl), δ 0.87 (t, 3H, terminal methyl protons) | |
| ¹³C NMR | Signals available in spectral databases. | |
| IR Spectroscopy | Data available in spectral databases. Key absorptions include O-H stretch (hydroxyl), C=O stretch (carboxyl), and C=C stretch (alkene). | |
| Mass Spectrometry | GC-MS data available in spectral databases. |
Biological Activity and Signaling Pathways
Ricinoleic acid exhibits significant biological activities, most notably its anti-inflammatory and analgesic properties. These effects are mediated through interactions with several cellular signaling pathways.
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Capsaicin-like Anti-inflammatory Effects : Topical application of ricinoleic acid has been shown to exert anti-inflammatory effects comparable to capsaicin, but without the associated pungency. Studies suggest it modulates sensory neuropeptide-mediated neurogenic inflammation. Repeated application can lead to a marked inhibition of edema and a reduction in Substance P tissue levels.
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Inhibition of Ca²⁺ Signaling : Ricinoleic acid has been identified as an inhibitor of Ca²⁺ signal-mediated cell-cycle regulation in yeast, a model eukaryotic organism. It can alleviate the physiological stress induced by high levels of external calcium. This suggests a potential for ricinoleic acid to modulate cellular processes that are dependent on calcium signaling.
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Inhibition of Calcineurin and GSK-3β : Further research has shown that ricinoleic acid can directly inhibit calcineurin, a key enzyme in the Ca²⁺ signaling pathway, in a substrate-competitive manner. Additionally, it has been found to inhibit glycogen (B147801) synthase kinase-3β (GSK-3β). The inhibition of these enzymes suggests that ricinoleic acid could be a candidate for developing treatments for conditions like type 2 diabetes or allergies.
Experimental Protocols
Isolation of Ricinoleic Acid from Castor Oil
A common method for isolating ricinoleic acid is through the saponification (alkaline hydrolysis) of castor oil, followed by acidification.
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Objective : To hydrolyze the triglyceride esters in castor oil to yield free fatty acids.
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Methodology :
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Saponification : Castor oil is refluxed with an ethanolic solution of a strong base, such as potassium hydroxide (B78521) (KOH), for approximately 1-2 hours. This breaks the ester bonds, releasing glycerol (B35011) and the potassium salts of the fatty acids (soaps).
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Solvent Removal : The ethanol is removed from the reaction mixture, typically using a rotary evaporator.
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Acidification : The resulting soap mixture is dissolved in warm water and then acidified with a strong mineral acid (e.g., HCl or H₂SO₄) until the pH is acidic. This protonates the carboxylate salts, precipitating the free fatty acids.
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Extraction : The precipitated fatty acids are extracted from the aqueous layer using an organic solvent like n-hexane or diethyl ether.
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Purification : The organic layer is washed with water to remove any remaining mineral acid and salts. The solvent is then evaporated to yield crude ricinoleic acid, which can be further purified by vacuum distillation.
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Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the quantification of ricinoleic acid in various matrices.
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Objective : To separate and quantify ricinoleic acid from other components.
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Methodology :
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Sample Preparation : The oil sample is typically saponified and then esterified (e.g., to methyl ricinoleate) to improve chromatographic properties, although analysis of the free acid is also possible.
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Chromatographic System :
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Column : A reverse-phase column, such as a C18 column (e.g., 250 x 4.6 mm, 10 µm), is commonly used.
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Mobile Phase : A mixture of acetonitrile (B52724) and water (acidified to pH 3 with phosphoric acid) in a ratio of approximately 65:35 (v/v) is effective.
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Flow Rate : A typical flow rate is 0.8 mL/min.
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Temperature : The column is maintained at a constant temperature, for example, 25 °C.
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Detection : UV detection is commonly employed, with wavelengths set between 205 nm and 240 nm.
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Quantification : A calibration curve is generated using standards of pure ricinoleic acid at known concentrations. The concentration in the sample is determined by comparing its peak area to the calibration curve.
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